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Introduction
PFI-6N is a crucial tool for researchers engaged in the study of epigenetic regulation and drug

discovery targeting YEATS domains. It serves as a structurally similar but biologically inactive

negative control for PFI-6, a potent and selective chemical probe for the YEATS domains of

MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3)[1][2]. The

YEATS domain is a reader module that recognizes acetylated and crotonylated lysine residues

on histone tails, and its dysregulation is implicated in various diseases, including cancer[3]. The

use of a negative control like PFI-6N is essential to differentiate on-target effects of PFI-6 from

potential off-target or compound-specific effects, thereby ensuring the validity of experimental

findings in high-throughput screening (HTS) and downstream validation assays.

These application notes provide detailed protocols for the use of PFI-6N alongside PFI-6 in

common HTS and secondary assays to identify and validate inhibitors of MLLT1/3.

Data Presentation
The following tables summarize the key quantitative data for PFI-6 and its negative control,

PFI-6N, to facilitate experimental design and data interpretation.

Table 1: In Vitro Potency of PFI-6 and PFI-6N
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Compound Target Assay Type IC50 Reference

PFI-6
MLLT1

(ENL/YEATS1)
HTRF, BLI 140 nM [4][5]

PFI-6
MLLT3

(AF9/YEATS3)
HTRF, BLI 160 nM [4][5]

PFI-6N
MLLT1

(ENL/YEATS1)
Not specified > 30 µM [3]

PFI-6N
MLLT3

(AF9/YEATS3)
Not specified > 30 µM [3]

Table 2: Cellular Target Engagement of PFI-6 and PFI-6N

Compound Target Assay Type IC50 Reference

PFI-6 MLLT3 NanoBRET
0.76 µM (± 0.1

µM)
[3]

PFI-6N MLLT3 NanoBRET > 30 µM [3]

Table 3: Selectivity Profile of PFI-6
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Target Family
Specific
Targets

Activity of PFI-
6

Concentration
Tested

Reference

YEATS Domains
YEATS2,

YEATS4
Inactive > 40 µM [6]

Bromodomains

SGC

Bromodomain

Panel (48

members)

Universally

inactive
Not specified [3]

Kinases
Invitrogen Panel

(40 kinases)
No activity 10 µM [3]

Other

Panel of 25

PDEs, ion

channels, and

GPCRs

No activity > 50 µM [3]

Signaling Pathway and Experimental Workflows
MLLT1/3 Signaling Pathway
The following diagram illustrates the role of MLLT1/3 in transcriptional regulation, which is

inhibited by PFI-6. PFI-6N, as a negative control, does not interfere with this pathway.
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MLLT1/3 recognizes acetylated/crotonylated histones to promote transcription.

High-Throughput Screening Workflow
This diagram outlines a typical workflow for a high-throughput screen to identify MLLT1/3

inhibitors, incorporating PFI-6N as a negative control.
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HTS Workflow for MLLT1/3 Inhibitors
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A generalized workflow for primary high-throughput screening.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15558818?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
AlphaScreen Assay for MLLT1/3 Inhibition
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

technology is used to study biomolecular interactions. In this context, a donor bead is

conjugated to a biotinylated histone peptide (e.g., H3K9ac) via streptavidin, and an acceptor

bead is conjugated to a His-tagged MLLT1 or MLLT3 protein. When the protein and peptide

interact, the beads are brought into close proximity, allowing for the generation of a luminescent

signal upon excitation. A compound that inhibits this interaction will disrupt the proximity of the

beads, leading to a decrease in the signal.

Materials:

Recombinant His-tagged MLLT1 or MLLT3 (YEATS domain)

Biotinylated histone peptide (e.g., H3K9ac)

AlphaScreen Histidine (Nickel Chelate) Acceptor beads (PerkinElmer)

Streptavidin-coated Donor beads (PerkinElmer)

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

PFI-6 (positive control)

PFI-6N (negative control)

DMSO (vehicle control)

384-well low-volume white microplates

Procedure:

Prepare serial dilutions of PFI-6, PFI-6N, and test compounds in DMSO. A typical starting

concentration for screening is 10-20 µM.

In a 384-well plate, add 50 nL of compound solution, PFI-6, PFI-6N, or DMSO to the

appropriate wells.
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Prepare a master mix of His-tagged MLLT1/3 protein and biotinylated histone peptide in

assay buffer. Optimal concentrations should be determined empirically but are typically in the

range of 10-100 nM for the protein and 10-30 nM for the peptide.

Add 10 µL of the protein/peptide master mix to each well.

Incubate the plate at room temperature for 30 minutes.

Prepare a suspension of AlphaScreen acceptor and donor beads in assay buffer (typically 10

µg/mL each).

Add 10 µL of the bead suspension to each well.

Incubate the plate in the dark at room temperature for 60-90 minutes.

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

Normalize the data using the DMSO (0% inhibition) and PFI-6 (100% inhibition) controls.

PFI-6N should show no significant inhibition at the screening concentration.

Calculate the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is generally

considered excellent for HTS.

NanoBRET Cellular Target Engagement Assay
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based

assay used to measure protein-protein interactions or compound binding to a target protein in

living cells. In this assay, MLLT3 is expressed as a fusion protein with NanoLuc luciferase (the

energy donor). A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is

added to the cells and acts as the energy acceptor. When the tracer binds to the NanoLuc-

MLLT3 fusion protein, energy transfer occurs, resulting in a BRET signal. A test compound that

binds to the MLLT3 YEATS domain will compete with the tracer, leading to a decrease in the

BRET signal.

Materials:
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HEK293 cells

Expression vector for NanoLuc-MLLT3

Fluorescent tracer for MLLT3

Transfection reagent

Opti-MEM I Reduced Serum Medium

Assay medium (e.g., DMEM without phenol red)

NanoBRET Nano-Glo Substrate

PFI-6 (positive control)

PFI-6N (negative control)

DMSO (vehicle control)

384-well white microplates

Procedure:

Transfect HEK293 cells with the NanoLuc-MLLT3 expression vector and seed them into a

384-well plate.

Allow the cells to adhere and express the fusion protein for 24 hours.

Prepare serial dilutions of PFI-6, PFI-6N, and test compounds in assay medium.

Add the compound dilutions to the cells and incubate for a desired period (e.g., 2 hours) at

37°C and 5% CO2.

Add the fluorescent tracer to all wells at its predetermined optimal concentration.

Add the NanoBRET Nano-Glo Substrate to all wells.
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Read the plate on a BRET-compatible plate reader, measuring both the donor (luciferase)

and acceptor (tracer) emission signals.

Data Analysis:

Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

Normalize the BRET ratios to the DMSO and PFI-6 controls.

PFI-6N should not cause a significant change in the BRET ratio.

Generate dose-response curves and calculate IC50 values for active compounds.

Fluorescence Recovery After Photobleaching (FRAP)
Assay
Principle: FRAP is a microscopy-based technique used to study the mobility of fluorescently

labeled molecules in living cells. To assess the target engagement of a compound, a cell line is

created that expresses MLLT1 or MLLT3 fused to a fluorescent protein (e.g., GFP). A specific

region of the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence

recovery in that region is monitored over time. The recovery of fluorescence is dependent on

the movement of unbleached GFP-MLLT1/3 from the surrounding area into the bleached

region. A compound that binds to MLLT1/3 and alters its interaction with chromatin can change

its mobility, which will be reflected in the rate of fluorescence recovery. PFI-6N serves as a

control to ensure that any observed changes are due to specific target engagement by PFI-6.

Materials:

Cell line stably expressing GFP-MLLT1 or GFP-MLLT3

Confocal microscope with a high-power laser for photobleaching

Glass-bottom imaging dishes

Cell culture medium

PFI-6

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15558818?utm_src=pdf-body
https://www.benchchem.com/product/b15558818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PFI-6N

DMSO

Procedure:

Seed the GFP-MLLT1/3 expressing cells onto glass-bottom imaging dishes and allow them

to adhere.

Treat the cells with PFI-6, PFI-6N (e.g., 10 µM), or DMSO for a specified period (e.g., 1-4

hours).

Place the imaging dish on the stage of the confocal microscope.

Acquire a pre-bleach image of a selected nucleus.

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the

nucleus.

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of

fluorescence in the bleached ROI.

Continue imaging until the fluorescence in the ROI has reached a plateau.

Data Analysis:

Measure the fluorescence intensity in the bleached ROI over time.

Correct for photobleaching during image acquisition by normalizing to a non-bleached

control region.

Plot the normalized fluorescence intensity versus time to generate a recovery curve.

Calculate the mobile fraction and the half-time of recovery (t½).

Compare the recovery curves and parameters between DMSO, PFI-6N, and PFI-6 treated

cells. A significant change in the mobile fraction or t½ in PFI-6 treated cells compared to the

controls would indicate target engagement.
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Biophysical Assays for Direct Binding Confirmation
For hit validation, direct binding assays are crucial. PFI-6N can be used as a negative control in

these assays to confirm the specificity of binding of a hit compound.

Differential Scanning Fluorimetry (DSF): This technique, also known as a thermal shift assay,

measures the change in the melting temperature (Tm) of a protein upon ligand binding. A

compound that binds and stabilizes the protein will cause an increase in its Tm. PFI-6N
should not induce a significant thermal shift when incubated with MLLT1/3.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed

during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry

(n), and thermodynamic parameters (ΔH and ΔS). No significant heat change should be

observed when titrating PFI-6N into a solution of MLLT1/3.

Biolayer Interferometry (BLI): BLI is an optical biosensing technique that measures changes

in the interference pattern of white light reflected from the surface of a biosensor tip. A

biotinylated protein is immobilized on the sensor tip, and the binding of a ligand is detected in

real-time. PFI-6N should not show any significant binding to immobilized MLLT1/3.

By employing PFI-6N as a negative control in these and other assays, researchers can

confidently validate that the observed effects of their hit compounds are due to specific

interactions with the intended target, MLLT1 or MLLT3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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